

A Researcher's Guide to CEP120 siRNA Sequences: A Comparative Overview

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Compound of Interest

Compound Name: *CEP120 Human Pre-designed
siRNA Set A*

Cat. No.: *B12391809*

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For researchers and drug development professionals investigating the role of Centrosomal Protein 120 (CEP120), selecting an effective small interfering RNA (siRNA) is a critical first step. This guide provides a comparative overview of available siRNA sequences targeting CEP120, supported by experimental protocols to aid in the selection and validation process. While direct comparative studies of different CEP120 siRNA sequences are limited in publicly available literature, this guide compiles information on validated and commercially available options to inform your research.

Comparative Table of CEP120 siRNA Sequences

The following table summarizes available siRNA sequences for human and mouse CEP120. It is important to note that many commercially available siRNAs are provided as pools of multiple sequences, and the individual sequences may not be disclosed by the manufacturer. Researchers are encouraged to validate the knockdown efficiency of their chosen siRNA in their specific experimental system.

Target Species	Product Name/Identifier	Supplier	Sequence (if available)	Notes
Human	CEP120 siRNA (h)	Santa Cruz Biotechnology	Pool of 3 target-specific 19-25 nt siRNAs	Sequences are proprietary.
Human	CEP120 Human Pre-designed siRNA Set A	MedchemExpress	Set of three designed siRNAs	Sequences are proprietary. Includes negative and positive controls. [1]
Mouse	CEP120 siRNA (m)	Santa Cruz Biotechnology	Pool of 3 target-specific 19-25 nt siRNAs	Sequences are proprietary. [2]
Mouse	N/A	Published Study	5'-GCACGUUAAU CAGCUACAA-3'	This sequence was used in a study to deplete Cep120 in mouse and human cells.

Experimental Protocols for Validation of CEP120 siRNA

To ensure robust and reproducible results, it is essential to validate the efficacy of the chosen CEP120 siRNA. Below are detailed protocols for siRNA transfection and the subsequent analysis of CEP120 knockdown at both the mRNA and protein levels.

siRNA Transfection

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

- CEP120 siRNA and negative control siRNA (scrambled sequence)
- Lipofectamine RNAiMAX Transfection Reagent (or similar)
- Opti-MEM I Reduced Serum Medium (or similar)
- Appropriate cell culture medium
- 6-well plates
- Cells to be transfected

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
- siRNA Preparation:
 - Thaw siRNA duplexes and transfection reagent on ice.
 - In a sterile microcentrifuge tube, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in Opti-MEM I medium to a final volume of 100 μ L. Mix gently.
 - In a separate sterile microcentrifuge tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
- Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
- Transfection:
 - Aspirate the culture medium from the cells.
 - Add the siRNA-lipid complexes dropwise to the cells in fresh, antibiotic-free culture medium.

- Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined experimentally.

Validation of Knockdown by quantitative Real-Time PCR (qRT-PCR)

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Procedure:

- RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up the qPCR reaction with the cDNA template, primers for CEP120 and the housekeeping gene, and the qPCR master mix.
 - Run the qPCR reaction using a standard thermal cycling protocol.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative expression of CEP120 mRNA in siRNA-treated cells compared to control cells.[3]

Validation of Knockdown by Western Blot

Materials:

- RIPA buffer or other suitable lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Primary antibodies against CEP120 and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

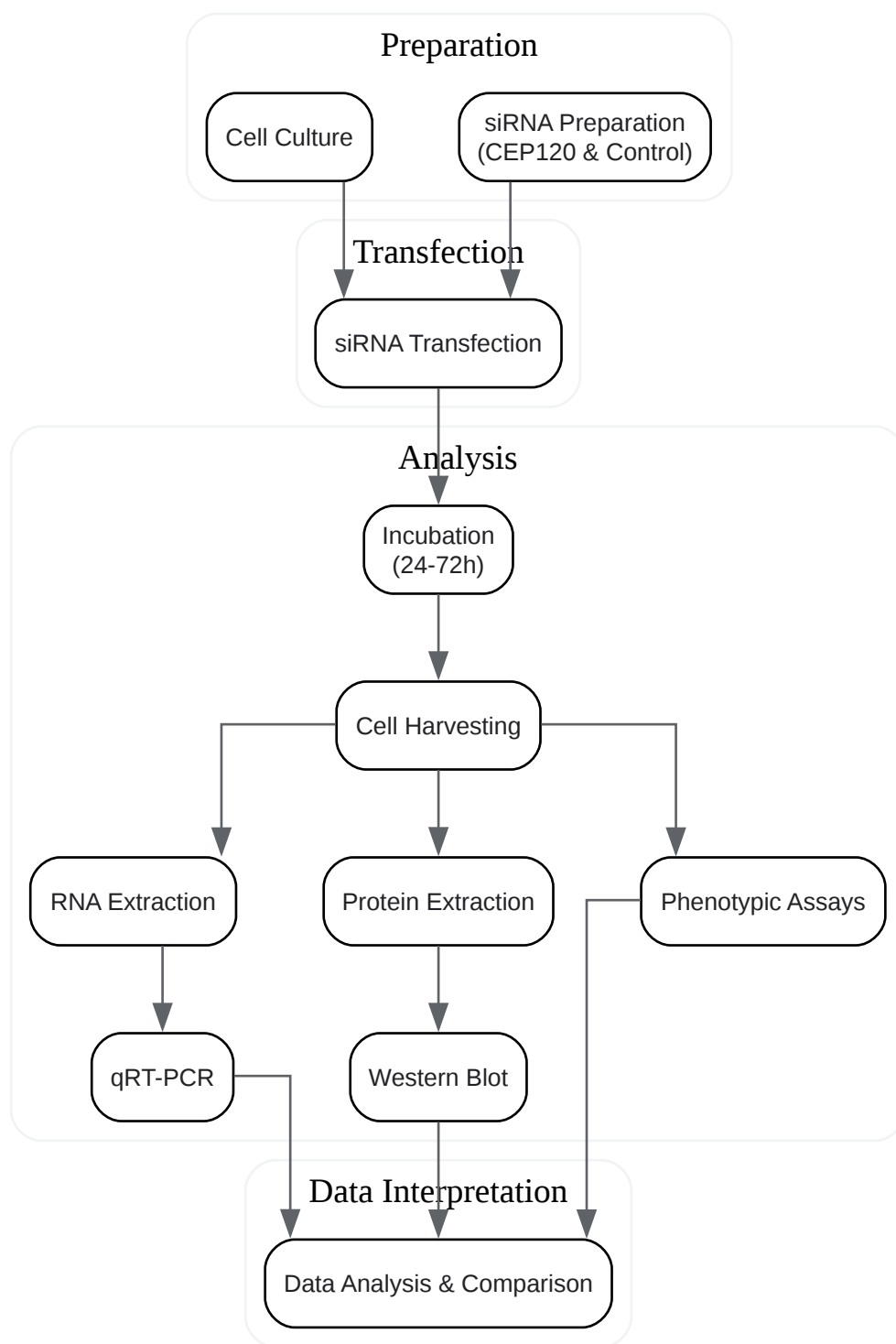
Procedure:

- Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against CEP120 overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.

- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
- Densitometry Analysis: Quantify the band intensities to determine the extent of CEP120 protein knockdown.

Visualizing Experimental and Signaling Pathways

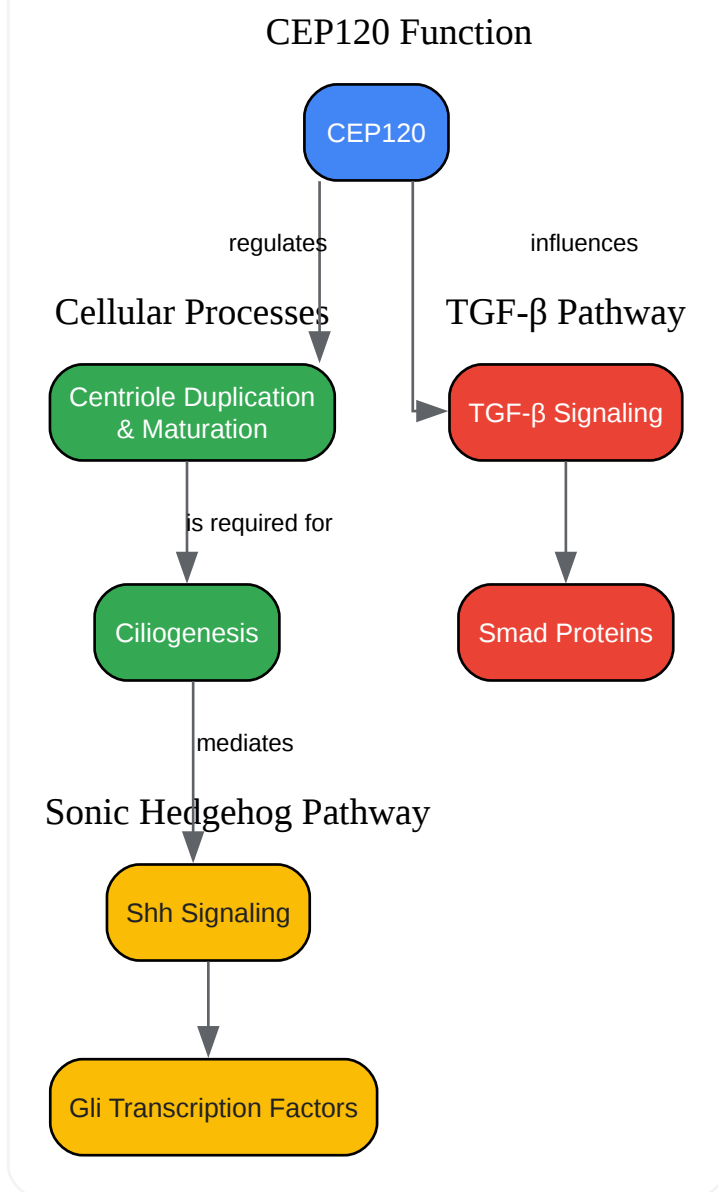
To further aid in experimental design and understanding the biological context of CEP120, the following diagrams illustrate the experimental workflow for comparing siRNA sequences and key signaling pathways involving CEP120.



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Caption: Experimental workflow for comparing CEP120 siRNA efficiency.

Signaling Pathways Influenced by CEP120



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Caption: CEP120's role in key cellular processes and signaling pathways.

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